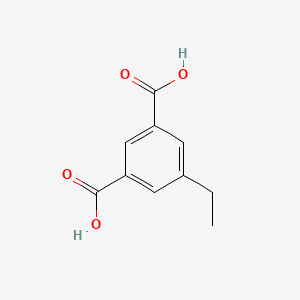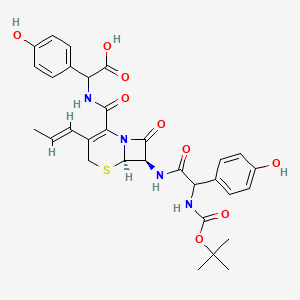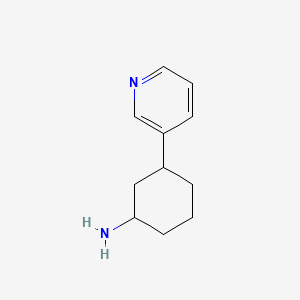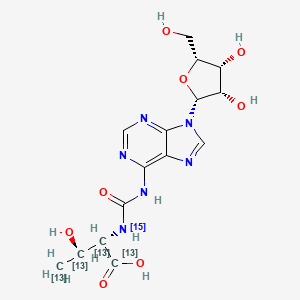
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one is a synthetic organic compound that features a benzofuranone core structure with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The benzofuranone core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzofuranone core, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and bases (NaH, KOtBu). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The benzofuranone core can participate in various chemical transformations, influencing biological activity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group and exhibit similar reactivity patterns.
tert-Butyldiphenylsilyl ethers: These compounds also feature a bulky silyl protecting group but differ in their steric and electronic properties.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one is unique due to its combination of a benzofuranone core and a TBDMS protecting group. This combination imparts specific reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.
Propriétés
Formule moléculaire |
C16H24O3Si |
|---|---|
Poids moléculaire |
292.44 g/mol |
Nom IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethyl-1-benzofuran-2-one |
InChI |
InChI=1S/C16H24O3Si/c1-15(2,3)20(6,7)19-11-8-9-13-12(10-11)16(4,5)14(17)18-13/h8-10H,1-7H3 |
Clé InChI |
YLCWDZBZTBZKAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)

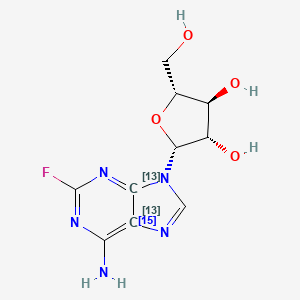
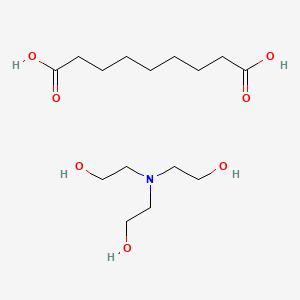


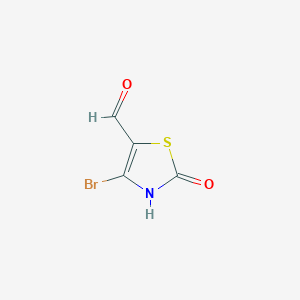

![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
